Degradation Efficiency (Dmax) of PROTAC MLKL Degrader-1
PROTAC MLKL Degrader-1 achieves a maximum degradation efficiency (Dmax) greater than 90% in cellular assays . This metric quantifies the extent of MLKL protein knockdown attainable under saturating compound concentrations. As a targeted degrader rather than an occupancy-based inhibitor, Dmax is the primary performance indicator, as it defines the achievable depth of target suppression. No comparable degradation metric exists for MLKL inhibitors, which only modulate the activity of existing protein pools without affecting their abundance [1].
| Evidence Dimension | Maximum MLKL protein degradation efficiency (Dmax) |
|---|---|
| Target Compound Data | >90% degradation |
| Comparator Or Baseline | MLKL inhibitors (e.g., necrosulfonamide, GW806742X) |
| Quantified Difference | Qualitative mechanistic difference; inhibitors do not reduce protein levels |
| Conditions | Cellular assay (cell line not specified in available source fragments); requires confirmation via full experimental details |
Why This Matters
Dmax defines the maximum achievable target knockdown, directly informing whether the compound can establish a functional knockout state or only partial suppression.
- [1] Rathje OH, et al. PROTACs Targeting MLKL Protect Cells from Necroptosis. J Med Chem. 2023;66(16):11216-11236. View Source
